N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
"N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide" is a synthetic acetamide derivative featuring a dihydropteridin core substituted with a 3-(isopropoxy)propyl chain and a sulfanyl-linked acetamide group attached to a 3,4-dimethylphenyl ring. The dihydropteridin scaffold is a bicyclic heteroaromatic system, which may confer unique electronic and steric properties compared to simpler heterocycles.
Properties
Molecular Formula |
C22H27N5O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-oxo-3-(3-propan-2-yloxypropyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H27N5O3S/c1-14(2)30-11-5-10-27-21(29)19-20(24-9-8-23-19)26-22(27)31-13-18(28)25-17-7-6-15(3)16(4)12-17/h6-9,12,14H,5,10-11,13H2,1-4H3,(H,25,28) |
InChI Key |
AEIZKGXFLPPHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCCOC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these steps include various halogenating agents, reducing agents, and coupling reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its interactions with biological targets could be studied to identify potential therapeutic effects.
Industry: In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism by which N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Discussion:
- Substituent Effects : The 3-(isopropoxy)propyl chain in the target compound may improve membrane permeability compared to the ethoxypropyl group in ’s compound, as branched alkoxy chains often enhance lipophilicity . The 3,4-dimethylphenyl group (target) versus 4-isopropylphenyl () or 3,4-dichlorophenyl () alters steric bulk and electronic properties, influencing target selectivity .
- Functional Linkage : The sulfanyl group in both the target and compounds could facilitate disulfide bond formation or metal coordination, unlike the direct acetamide in .
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
Crystallographic and Computational Insights
- : Highlights hydrogen-bonded dimer formation (N–H⋯O) in its crystal structure, a feature that may also occur in the target compound due to its amide group .
- : Suggests that compounds like the target could be "lumped" with structurally similar molecules for computational modeling, streamlining reaction pathway analyses .
Biological Activity
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, identified by the CAS number 899741-93-6, is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of 479.6 g/mol. The structural complexity includes a pteridinyl moiety linked to a sulfanyl acetamide group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 899741-93-6 |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways that contribute to cell survival and proliferation.
- Antioxidant Activity : The presence of functional groups allows for scavenging of free radicals, thereby reducing oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's effects on human breast cancer cells, reporting an IC50 value indicative of potent anticancer properties.
Antioxidant Properties
The antioxidant activity has been noted in related compounds containing similar functional groups. These compounds effectively scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with degenerative diseases.
Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Cytotoxicity Studies : Various derivatives have shown selective cytotoxicity against tumorigenic cell lines in vitro.
- Mechanistic Studies : Investigations into the compound's interaction with specific molecular targets have provided insights into its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
